molecular formula C19H22N2O3S B11512612 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11512612
M. Wt: 358.5 g/mol
InChI Key: KDEXFCQTLFHMMO-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylindole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-chlorobenzenesulfonamide
  • N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the indole and sulfonamide moieties, which contribute to its diverse biological activities.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13-4-9-19-18(12-13)17(14(2)21-19)10-11-20-25(22,23)16-7-5-15(24-3)6-8-16/h4-9,12,20-21H,10-11H2,1-3H3

InChI Key

KDEXFCQTLFHMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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